molecular formula C8H9ClO2 B1351842 4-Chloro-2-methoxybenzyl alcohol CAS No. 90296-27-8

4-Chloro-2-methoxybenzyl alcohol

Cat. No.: B1351842
CAS No.: 90296-27-8
M. Wt: 172.61 g/mol
InChI Key: AXXPZAITCCIOIA-UHFFFAOYSA-N
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Description

. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-chloro-2-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-chloro-2-methoxybenzaldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 4-Chloro-2-methoxybenzaldehyde

    Reduction: 4-Chloro-2-methoxybenzylamine

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
4-Chloro-2-methoxybenzyl alcohol is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs. It has shown potential in the development of anti-inflammatory and analgesic medications. For instance, studies have demonstrated its effectiveness in synthesizing compounds that exhibit significant biological activity, including anticancer properties. A recent study reported the synthesis and biological evaluation of derivatives of this compound that displayed promising antibacterial activity against both Gram-negative and Gram-positive bacteria .

Organic Synthesis

Building Block for Complex Structures
In organic synthesis, this compound serves as a crucial building block for creating more complex chemical structures. This versatility allows chemists to develop new compounds tailored for specific applications. Its utility in forming various derivatives enhances its importance in synthetic organic chemistry .

Pesticide Formulation

Enhancing Agricultural Products
The compound is also applied in formulating pesticides, where it contributes to the effectiveness of these products against pests while aiming to reduce environmental impact. Its incorporation into pesticide formulations can enhance the stability and efficacy of active ingredients, making it a valuable component in agricultural chemistry .

Research in Material Science

Development of Novel Materials
In material science, this compound is explored for developing new materials such as polymers and coatings. Its unique chemical characteristics contribute to improved durability and performance of these materials, making it a focus area for researchers looking to innovate in this field .

Biochemical Studies

Investigating Biological Interactions
Researchers utilize this compound in biochemical studies to understand its interactions with biological systems. It aids in exploring various metabolic pathways, providing insights into how different compounds can affect biological processes. Such studies are crucial for developing new therapeutic strategies and understanding disease mechanisms .

  • Anticancer Activity Evaluation
    A study conducted on derivatives of this compound revealed promising results regarding their anticancer properties through docking studies and biological evaluations. The derivatives exhibited significant interactions with target proteins involved in cancer progression .
  • Antibacterial Activity Assessment
    In another investigation, certain derivatives showed effective antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics like ciprofloxacin, indicating potential for development into new antibacterial agents .
  • Pesticide Formulation Research
    Research has demonstrated that incorporating this compound into pesticide formulations can enhance their efficacy while maintaining lower environmental toxicity levels, showcasing its importance in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxybenzyl alcohol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl alcohol: Similar structure but lacks the methoxy group.

    2-Methoxybenzyl alcohol: Similar structure but lacks the chlorine atom.

    4-Chloro-2-methoxybenzaldehyde: Oxidized form of 4-chloro-2-methoxybenzyl alcohol.

Uniqueness

This compound is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

4-Chloro-2-methoxybenzyl alcohol (C8H9ClO2) is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a methoxy group on a benzyl alcohol framework. Its molecular structure is significant as it influences the compound’s reactivity and biological activity.

PropertyValue
Molecular FormulaC8H9ClO2
Molecular Weight172.609 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis. The mechanism likely involves nucleophilic substitution or free radical reactions, which can compromise the integrity of microbial cells.
  • Antioxidative Properties : This compound exhibits antioxidative activity, potentially protecting cells from oxidative stress by scavenging free radicals. This property is vital for preventing cellular damage and may contribute to its anticancer effects .
  • Enzyme Interaction : It has been reported to interact with enzymes such as oxidoreductases, influencing their activity. This interaction can either inhibit or activate specific biochemical pathways, affecting cellular metabolism and signaling.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, flow cytometry results showed that treatment with this compound leads to increased cell death in MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity at concentrations around 25.72 ± 3.95 μM .

Dosage Effects in Animal Models

In animal studies, varying doses of this compound revealed a dose-dependent relationship with biological effects. Low doses exhibited minimal impact on cellular functions, while higher doses resulted in significant alterations in metabolic pathways and increased toxicity, including cell death and tissue damage .

Case Studies

  • Cell Line Studies : In a study involving MCF-7 cells, treatment with this compound led to a marked increase in apoptosis markers after 48 hours of exposure. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment .
  • Animal Model : In vivo experiments with tumor-bearing mice showed that administration of this compound significantly suppressed tumor growth compared to control groups, underscoring its potential as an anticancer drug candidate.

Environmental Impact

This compound has also been studied for its role in environmental applications, particularly in bioremediation processes where it may facilitate the degradation of halophenols by microbial action. This property highlights its dual significance as both a pharmaceutical agent and an environmental biocatalyst.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-Chloro-2-methoxybenzyl alcohol with high regioselectivity?

Answer:
The synthesis of this compound typically involves regioselective functionalization of benzyl alcohol derivatives. A common approach includes:

  • Electrophilic substitution : Chlorination of 2-methoxybenzyl alcohol using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions to favor substitution at the para position .
  • Protection/deprotection strategies : Introducing the methoxy group via Williamson ether synthesis prior to chlorination to avoid overhalogenation .
  • Catalytic methods : Transition-metal catalysts (e.g., Pd/Cu systems) for directed ortho/para functionalization, though this requires optimization to suppress side reactions .
    Key challenge: Minimizing the formation of 2-chloro-4-methoxy isomers; purity is confirmed via HPLC or GC-MS .

Q. How can NMR spectroscopy distinguish this compound from its structural isomers?

Answer:
¹H NMR :

  • The methoxy group (–OCH₃) at C2 appears as a singlet (~δ 3.8 ppm).
  • The benzyl alcohol (–CH₂OH) protons split into a singlet (~δ 4.4–4.6 ppm) due to restricted rotation .
  • Aromatic protons show a characteristic doublet (J = 8 Hz) at δ 6.8–7.2 ppm for the para-chloro substituent, with coupling patterns distinct from ortho/meta isomers .
    ¹³C NMR :
  • The chloro-substituted carbon (C4) resonates at ~δ 128–130 ppm, while the methoxy carbon appears at ~δ 55 ppm .
    Advanced tip: NOESY experiments can confirm spatial proximity between –OCH₃ and –CH₂OH groups, ruling out alternative substitution patterns .

Q. What analytical methods are recommended for quantifying trace impurities in this compound during pharmacological studies?

Answer:

  • HPLC-PDA/MS : Detects residual solvents (e.g., DCM, THF) and halogenated byproducts (e.g., dichloro derivatives) with limits of detection (LOD) <0.1% .
  • ICP-OES : Quantifies heavy metal residues (e.g., Pd, Cu) from catalytic steps, critical for toxicity assessments .
  • Headspace GC-MS : Identifies volatile degradation products (e.g., aldehydes from oxidation) under accelerated stability testing (40°C/75% RH) .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:
The –OCH₃ group at C2 is electron-donating, activating the aromatic ring toward electrophilic attack at C4 (para to –OCH₃). Conversely, the –Cl substituent at C4 is electron-withdrawing, directing nucleophilic substitution (e.g., SNAr) to C6 or C3 positions.

  • Mechanistic insight : DFT calculations reveal partial positive charge accumulation at C6, making it susceptible to nucleophilic displacement in reactions with amines or thiols .
  • Experimental validation : Kinetic studies using Hammett plots correlate substituent effects with reaction rates in cross-coupling reactions .

Q. What are the challenges in stabilizing this compound against oxidative degradation in aqueous media?

Answer:
The benzyl alcohol moiety is prone to oxidation to 4-chloro-2-methoxybenzaldehyde. Stabilization strategies include:

  • pH control : Buffering solutions to pH 5–6 to slow autoxidation .
  • Antioxidants : Adding 0.1% BHT (butylated hydroxytoluene) or ascorbic acid to scavenge free radicals .
  • Lyophilization : Storing as a lyophilized powder under inert gas (N₂/Ar) to minimize hydrolysis .
    Advanced monitoring: Real-time Raman spectroscopy tracks aldehyde formation during storage .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like serotonin receptors (5-HT₃) by aligning the chloro and methoxy groups with hydrophobic pockets .
  • QSAR models : Quantitative Structure-Activity Relationship analysis correlates substituent electronegativity (Cl, OCH₃) with IC₅₀ values in enzyme inhibition assays .
  • ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP ~2.1), highlighting potential blood-brain barrier penetration .

Q. What contradictions exist in reported melting points and spectral data for this compound?

Answer:
Discrepancies arise from:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) yield melting points ranging 212–215°C .
  • Impurity interference : Residual solvents (e.g., ethanol) depress observed melting points; rigorous recrystallization (hexane/EtOAc) resolves this .
  • Spectral calibration : ¹³C NMR shifts vary ±2 ppm across instruments; internal standards (e.g., TMS) ensure reproducibility .

Methodological Emphasis : Each answer integrates techniques (e.g., NMR, HPLC, DFT) and cites evidence to address both foundational and advanced research challenges. Contradictions are resolved via experimental optimization or computational validation.

Properties

IUPAC Name

(4-chloro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXPZAITCCIOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55685-75-1
Record name 4 Chloro-2-methoxybenzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Chloro-2-methoxybenzyl alcohol
4-Chloro-2-methoxybenzyl alcohol
4-Chloro-2-methoxybenzyl alcohol
4-Chloro-2-methoxybenzyl alcohol
4-Chloro-2-methoxybenzyl alcohol
4-Chloro-2-methoxybenzyl alcohol

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